molecular formula C17H18FN3O3S2 B2897933 2-((4-fluorophenyl)thio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034405-25-7

2-((4-fluorophenyl)thio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No. B2897933
CAS RN: 2034405-25-7
M. Wt: 395.47
InChI Key: KLMMBLMCXIOANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)thio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H18FN3O3S2 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Screening and Molecular Modeling

  • Study 1: A research paper by Abu-Melha (2021) discusses the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds showed significant cytotoxic activities against different cancer cell lines, particularly breast cancer. The study also utilized molecular docking to investigate interactions with cancer-related biological targets (Abu-Melha, 2021).

Synthesis and Evaluation for Antitumor Activity

  • Study 2: Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (Yurttaş et al., 2015).

Anti-Lung Cancer Activity

  • Study 3: Research by Hammam et al. (2005) focused on fluoro-substituted Benzo[b]pyran compounds, which showed significant anticancer activity at low concentrations compared to reference drugs. These findings are crucial for developing new therapeutic agents for lung cancer (Hammam et al., 2005).

Anticancer and Neuroprotective Activities

  • Study 4: Rzeski et al. (2007) investigated 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole and found it inhibited the proliferation of various tumor cells. Importantly, it also exhibited neuroprotective activities in neuronal cultures exposed to neurotoxic agents (Rzeski et al., 2007).

Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds

  • Study 5: Shams et al. (2010) synthesized heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing high inhibitory effects in vitro for antiproliferative activity against various human cancer cell lines (Shams et al., 2010).

Anti-Inflammatory Activity

  • Study 6: A study by Sunder and Maleraju (2013) on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c1-11-8-15-16(21(3)26(23,24)20(15)2)9-14(11)19-17(22)10-25-13-6-4-12(18)5-7-13/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMMBLMCXIOANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CSC3=CC=C(C=C3)F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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